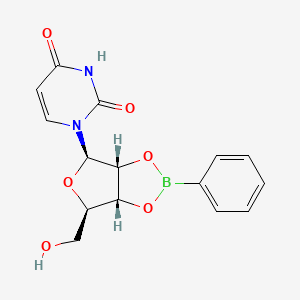

Uridine, cyclic 2',3'-benzeneboronate

Description

Properties

CAS No. |

19455-04-0 |

|---|---|

Molecular Formula |

C15H15BN2O6 |

Molecular Weight |

330.103 |

IUPAC Name |

1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |

InChI Key |

PIHUBOHLXHMXDB-FMKGYKFTSA-N |

SMILES |

B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4 |

Synonyms |

2/'-O,3/'-O-(Phenylboranediyl)uridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Stability Factors :

- pH Sensitivity: Benzeneboronates hydrolyze under acidic or aqueous conditions but remain stable in non-polar environments.

Comparison with Other Nucleoside Cyclic Boronate Derivatives

Nucleoside boronates vary in stability and synthesis based on their sugar and base structures:

- Ribose vs. Deoxyribose : Deoxyribonucleosides (e.g., 2'-deoxyuridine) lack the 2'-OH group, preventing cyclic boronate formation. This highlights the necessity of vicinal diols for boronate cyclization .

- In contrast, nucleosides with basic or bulky substituents (e.g., guanosine’s exocyclic amine) may require protective groups during synthesis .

Comparison with Cyclic Phosphate Derivatives

Uridine 2',3'-cyclic phosphate and related cyclic nucleotides differ fundamentally in structure and function:

Structural Implications :

- The boronate’s boron-oxygen bond is longer (1.36–1.47 Å) than the phosphate’s P–O bond (1.58 Å), influencing ring strain and reactivity.

- Boronates exhibit reversible binding to diols, enabling dynamic applications in sensors or drug delivery .

Preparation Methods

Cyclophosphorylation and Boronation Strategy

The most widely documented synthesis of uridine, cyclic 2',3'-benzeneboronate involves a multi-step sequence starting from uridine or its derivatives. A pivotal study by Niu et al. (2001) outlines a method where 5'-O-protected uridine undergoes cyclophosphorylation using diphenyl H-phosphonate to yield uridine 2',3'-cyclic H-phosphonate . Subsequent silylation with trimethylsilyl chloride facilitates boronation, where the H-phosphonate intermediate reacts with a boronating agent (e.g., BH₃·THF) to form the cyclic boronate ester . Acidic workup with hydrochloric acid finalizes the product, achieving yields exceeding 85% .

Critical parameters influencing this route include:

-

Protecting Groups : The 5'-hydroxyl group is typically protected with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during cyclophosphorylation .

-

Boronation Agents : Borane complexes (e.g., BH₃·THF) are preferred due to their ability to selectively target the cyclic phosphate intermediate without degrading the ribose moiety .

-

Stereochemical Control : The reaction produces two diastereomers, separable via high-performance liquid chromatography (HPLC) using a C18 reverse-phase column .

Alternative Precursor Synthesis via Nucleoside Phosphorylase Catalysis

A patent by CN101717420A (2009) describes an alternative approach for synthesizing uridine precursors, which can be subsequently modified into the cyclic boronate derivative . This method employs nucleoside phosphorylase enzymes to catalyze the condensation of uracil and D-ribose in the presence of a condensing agent (e.g., hexamethyldisilazane) . Key advantages include:

-

Enzymatic Specificity : The use of purine nucleoside phosphorylase ensures regioselective formation of the β-D-ribofuranosyl linkage, avoiding α-anomer contamination .

-

Scalability : Reaction conditions (60–80°C, pH 7.5–8.5) are compatible with industrial-scale production, achieving uridine yields of 70–75% .

While this patent focuses on uridine synthesis, the product serves as a critical precursor for boronate modification. Subsequent steps would involve selective protection, cyclophosphorylation, and boronation as described in Section 1.

Mechanistic Insights into Boronate Formation

The boronation step central to these syntheses aligns with broader principles of boronate chemistry. Studies on Cu-catalyzed halodeboronation mechanisms reveal that boronate intermediates are highly reactive due to their ability to undergo ipso-substitution . For example, Yao et al. (2010) demonstrated that aryl boronic acids form boronate complexes in the presence of Lewis bases (e.g., KOAc), which facilitate nucleophilic displacement reactions . Transposing these insights to uridine derivatives, the boronate ester in uridine, cyclic 2',3'-benzeneboronate likely forms via a similar boronate-driven mechanism, where the cyclic phosphate acts as a leaving group .

Comparative Analysis of Synthetic Methods

The table below evaluates key synthetic routes for uridine, cyclic 2',3'-benzeneboronate:

*Yield refers to uridine precursor; boronation steps would reduce overall yield.

Challenges and Optimization Strategies

-

Diastereomer Separation : The formation of two diastereomers during boronation complicates purification. Gradient elution HPLC with 10–50% acetonitrile in ammonium acetate buffer (pH 6.8) resolves this issue .

-

Boronate Stability : The cyclic boronate is susceptible to hydrolysis under acidic or aqueous conditions. Lyophilization and storage at -20°C in anhydrous DMSO are recommended .

-

Catalyst Efficiency : While enzymatic methods offer scalability, they require precise pH and temperature control to maintain activity . Immobilized enzyme systems could enhance reusability.

Q & A

Q. What are the standard synthetic routes for uridine cyclic 2',3'-benzeneboronate, and what experimental parameters are critical for reproducibility?

Methodological Answer: Synthesis typically involves esterification of uridine with benzoic acid derivatives under controlled conditions. Key steps include:

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation.

- Activating agents : Use of carbodiimides (e.g., DCC) or coupling reagents to facilitate boronate ester formation.

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the product, ensuring >95% purity .

Q. How can researchers validate the purity and structural integrity of uridine cyclic 2',3'-benzeneboronate?

Methodological Answer: A combination of analytical techniques is required:

- Spectroscopy : -NMR and -NMR to confirm regioselective substitution at the 2' and 3' positions.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chromatography : HPLC with UV detection (λ = 260 nm for uridine backbone) to assess purity .

Q. What stability considerations are critical for handling uridine cyclic 2',3'-benzeneboronate in aqueous solutions?

Methodological Answer: Stability studies should include:

- pH dependence : Test hydrolysis rates in buffers (pH 4–9) at 25°C.

- Temperature sensitivity : Accelerated degradation studies (e.g., 40°C) to model long-term storage.

- Light exposure : Monitor photodegradation under UV/visible light using kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for uridine cyclic 2',3'-benzeneboronate across studies?

Methodological Answer: Address inconsistencies through:

- Purity reassessment : Re-analyze compounds from conflicting studies via HPLC and NMR to rule out batch variability.

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation times) and use positive controls (e.g., unmodified uridine).

- Statistical modeling : Apply multivariate regression to identify confounding variables (e.g., solvent effects, concentration ranges) .

Q. What computational approaches are effective in predicting the reactivity of uridine cyclic 2',3'-benzeneboronate in enzyme-binding studies?

Methodological Answer: Integrate computational and experimental workflows:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier orbitals) to predict nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., kinases) under physiological conditions.

- Validation : Correlate computational predictions with experimental kinetics (e.g., , ) and crystallographic data .

Q. How can factorial design optimize the synthesis of uridine cyclic 2',3'-benzeneboronate to maximize yield and minimize side products?

Methodological Answer: Implement a Design of Experiments (DoE) approach:

- Variables : Test temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs).

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Validation : Confirm reproducibility across 3 independent batches using ANOVA for statistical significance .

Q. What strategies are recommended for elucidating the metabolic fate of uridine cyclic 2',3'-benzeneboronate in cellular models?

Methodological Answer: Use a multi-omics approach:

- Isotopic labeling : Synthesize -labeled analogs to track metabolic incorporation via LC-MS.

- Enzyme inhibition : Co-treat cells with broad-spectrum phosphatase inhibitors to identify hydrolysis pathways.

- Pathway analysis : Integrate transcriptomics (RNA-seq) and metabolomics (untargeted MS) to map downstream effects .

Methodological Notes

- Data Contradiction Analysis : Cross-reference synthesis protocols and analytical data from independent studies to isolate variables (e.g., solvent polarity, reaction scale) that influence outcomes .

- Theoretical Frameworks : Align experimental designs with mechanistic hypotheses (e.g., boronate ester lability in nucleophilic environments) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.